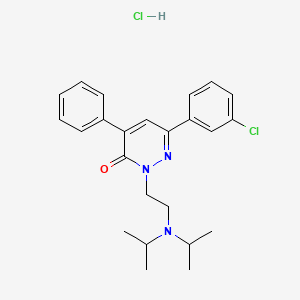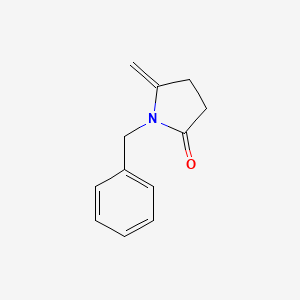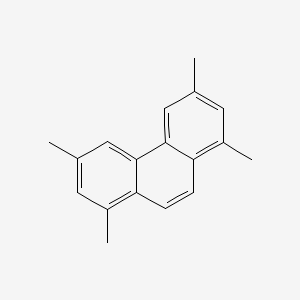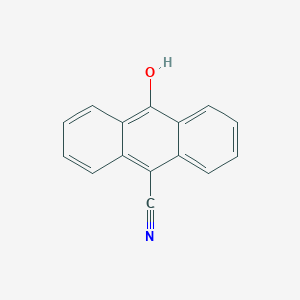
Cadmium;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium-yttrium is a binary intermetallic compound composed of cadmium and yttriumCadmium-yttrium is particularly interesting due to its thermodynamic properties and the mixing behavior of its constituent elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium-yttrium can be synthesized through various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct reaction of cadmium and yttrium metals at elevated temperatures. The reaction typically takes place in a vacuum or an inert atmosphere to prevent oxidation. The mixture is heated to temperatures around 800-1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, cadmium-yttrium can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity cadmium and yttrium metals, which are melted together in a controlled environment. The molten mixture is then cooled and solidified to obtain the intermetallic compound. This process may also include additional steps such as annealing to improve the material’s properties .
Chemical Reactions Analysis
Types of Reactions
Cadmium-yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the reactivity of its constituent elements .
Common Reagents and Conditions
Oxidation: Cadmium-yttrium can react with oxygen to form oxides. This reaction typically requires elevated temperatures and an oxygen-rich environment.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: Cadmium-yttrium can undergo substitution reactions with halogens, forming halides such as cadmium chloride and yttrium chloride.
Major Products
The major products formed from these reactions include cadmium oxide, yttrium oxide, and various halides.
Scientific Research Applications
Mechanism of Action
The mechanism by which cadmium-yttrium exerts its effects is primarily related to its electronic structure and the interactions between cadmium and yttrium atoms. The compound’s unique properties arise from the combination of cadmium’s relatively high atomic number and yttrium’s rare-earth characteristics. These interactions influence the compound’s conductivity, magnetic properties, and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cadmium-neodymium: Similar to cadmium-yttrium, cadmium-neodymium is another binary intermetallic compound with unique thermodynamic properties.
Yttrium-aluminum: This compound is widely studied for its applications in optical fibers and laser materials.
Cadmium-zinc: Known for its use in semiconductors and photovoltaic devices.
Uniqueness
Cadmium-yttrium stands out due to its specific combination of cadmium and yttrium, which imparts unique electronic and magnetic properties. These properties make it particularly valuable for applications in advanced materials and scientific research .
Properties
CAS No. |
12014-41-4 |
|---|---|
Molecular Formula |
Cd6Y |
Molecular Weight |
763.4 g/mol |
IUPAC Name |
cadmium;yttrium |
InChI |
InChI=1S/6Cd.Y |
InChI Key |
QAIHLGQECGWBQK-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


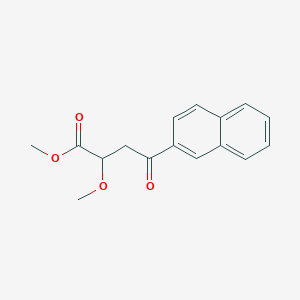
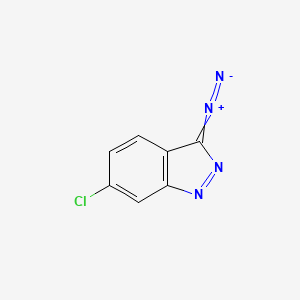
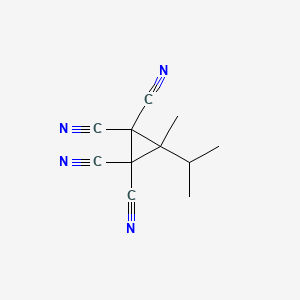
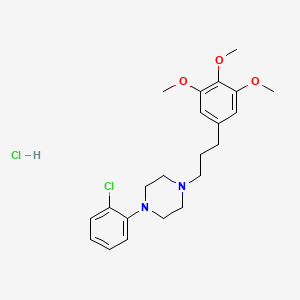

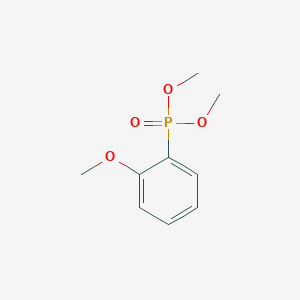
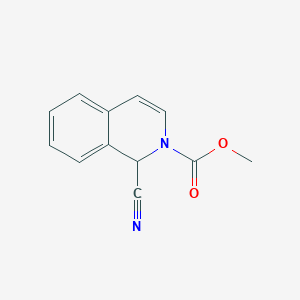

![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

